molecular formula C19H18FN5OS B2377268 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 1105232-22-1

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2377268
CAS No.: 1105232-22-1
M. Wt: 383.45
InChI Key: PYLRWMLHQNIZOO-UHFFFAOYSA-N
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Description

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetically designed organic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule is built around a piperidine core, which is substituted with a carboxamide group linked to a 1,3-thiazol-2-yl moiety at the 4-position, and a pyridazine ring bearing a 4-fluorophenyl group at the 1-position. The integration of these distinct heterocyclic systems defines its unique molecular architecture. The 1,3-thiazole ring is a recognized privileged scaffold in medicinal chemistry, present in more than 18 FDA-approved drugs, and is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties . The presence of the pyridazine ring, another nitrogen-containing heterocycle, further enhances the potential for the molecule to engage with biological targets, such as enzymes and receptors . Compounds featuring similar structural motifs, particularly those containing the thiazole pharmacophore, are actively investigated as novel chemical entities with potent activity against challenging diseases. For instance, research into thiazole derivatives has identified potential inhibitors of parasitic protein kinases for antimalarial therapy . Furthermore, pyridazinone-derived compounds are being explored for their ability to modulate difficult-to-drug targets like the MYC oncogene in cancer research . This compound is provided as a valuable chemical tool for researchers conducting in vitro biological screening, structure-activity relationship (SAR) studies, and lead optimization programs. It is intended for use in non-human research only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5OS/c20-15-3-1-13(2-4-15)16-5-6-17(24-23-16)25-10-7-14(8-11-25)18(26)22-19-21-9-12-27-19/h1-6,9,12,14H,7-8,10-11H2,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLRWMLHQNIZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine ring, a thiazole moiety, and a piperidine core. Its molecular formula is C19H19FN4OSC_{19}H_{19}FN_4OS, with a molecular weight of approximately 374.45 g/mol. The presence of the fluorophenyl group is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the thiazole ring may play a role in modulating biological pathways through various interactions including hydrogen bonding.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation effectively. A study reported that thiazole-containing compounds displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting that structural modifications can enhance their cytotoxicity .

CompoundIC50 (µM)Target
Compound A1.61 ± 1.92Cancer Cells
Compound B1.98 ± 1.22Cancer Cells

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. One study demonstrated that certain thiazole-integrated compounds showed promising results in reducing seizure activity in animal models . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring significantly impacted anticonvulsant efficacy.

Study on Cytotoxic Effects

A recent study evaluated the cytotoxic effects of various pyridazinone derivatives, including those similar to our compound of interest. The results showed that certain derivatives caused significant cell death in fibroblast cell lines at concentrations above 50 µM, indicating their potential as therapeutic agents .

Thiazole as Antimicrobial Agents

Thiazole-containing compounds have been tested for antimicrobial activity, showing effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) around 31.25 µg/mL . This suggests that our compound may also possess antimicrobial properties worth exploring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyridazine moieties. For instance, derivatives of thiazole-pyridine hybrids have shown promising results against various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. The presence of electron-withdrawing groups such as fluorine enhances their cytotoxicity.

CompoundCell LineIC50 (µM)Reference
Thiazole-Pyridine HybridMCF-75.71
Thiazole-Pyridine HybridPC36.14

Anticonvulsant Properties

The anticonvulsant activity of thiazole derivatives has been extensively studied. For example, certain thiazole-linked compounds have demonstrated significant protection in seizure models, suggesting their potential as anticonvulsant agents.

CompoundModelED50 (mg/kg)TD50 (mg/kg)Protection Index
Thiazole AnalogscPTZ18.4170.29.2
Pyridazine-Thiazole HybridMES24.38Not reportedNot reported

Anti-inflammatory Effects

Compounds similar to 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide have shown potential in modulating inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of thiazole-pyridine hybrids against breast cancer cell lines, revealing that compounds with fluorine substitution exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .

Case Study 2: Anticonvulsant Activity

Research on thiazole derivatives indicated that modifications at the phenyl ring significantly impacted anticonvulsant activity in animal models, demonstrating the importance of structure-activity relationships in drug design .

Comparison with Similar Compounds

Key Observations:

  • Bioactivity: BPN-15606 demonstrates nanomolar potency as a GSM, attributed to its methoxy and imidazole substituents. The target compound’s fluorophenyl group may similarly enhance target affinity but requires validation .
  • Steric Effects : BJ50134’s 3,5-dimethylpyrazole introduces steric hindrance, which could limit binding to shallow active sites compared to the target compound’s planar fluorophenyl group .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high-purity 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide?

  • Multi-step synthesis requires precise control of reaction conditions, including temperature, solvent choice (e.g., ethanol or methanol), and catalysts like triethylamine to minimize side reactions . Post-synthesis purification via column chromatography or recrystallization ensures high purity. Yield optimization often involves iterative adjustments to stoichiometry and reaction time .

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the compound’s structural identity?

  • Proton (¹H) and carbon (¹³C) NMR spectra are critical for verifying aromatic protons (e.g., from the 4-fluorophenyl group) and aliphatic signals (e.g., piperidine ring). Key diagnostic peaks include the carboxamide NH (~10–12 ppm) and fluorophenyl aromatic protons (~6.8–7.6 ppm) .

Q. What analytical methods are essential for assessing purity and stability during storage?

  • High-performance liquid chromatography (HPLC) with UV detection monitors purity (>95% threshold). Stability studies under varying temperatures and humidity levels (e.g., 25°C/60% RH vs. 40°C/75% RH) assess degradation profiles. Mass spectrometry (MS) confirms molecular ion integrity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding mechanisms?

  • Density functional theory (DFT) calculates electron density distribution to identify reactive sites (e.g., carboxamide group). Molecular docking simulations with target proteins (e.g., kinases or GPCRs) evaluate binding affinity and orientation. Quantum mechanical/molecular mechanical (QM/MM) hybrid models refine interaction dynamics .

Q. What experimental approaches resolve contradictions in biological activity data between this compound and structural analogs?

  • Comparative structure-activity relationship (SAR) analysis identifies critical substituents (e.g., fluorophenyl vs. chlorophenyl groups). Dose-response assays under standardized conditions (e.g., IC₅₀ comparisons) clarify potency variations. X-ray crystallography of ligand-target complexes reveals steric or electronic mismatches .

Q. What methodologies are used to study target selectivity and off-target effects in cellular assays?

  • Competitive binding assays with radiolabeled ligands quantify affinity for primary vs. secondary targets. CRISPR-engineered cell lines lacking specific receptors validate on-target effects. High-content screening (HCS) with fluorescent biomarkers assesses cytotoxicity and pathway modulation .

Q. How can reaction path search algorithms optimize novel derivative synthesis?

  • Quantum chemical calculations (e.g., transition state analysis) predict feasible reaction pathways. Machine learning models trained on existing reaction databases prioritize conditions (e.g., solvent, catalyst) for new substitutions. Automated flow chemistry systems enable rapid iterative testing of predicted routes .

Data Analysis and Optimization

Q. What statistical methods address variability in enzymatic inhibition assays?

  • Nonlinear regression of dose-response curves (e.g., using GraphPad Prism) calculates IC₅₀ values with 95% confidence intervals. Outlier detection via Grubbs’ test ensures data robustness. Replicate experiments (n ≥ 3) under controlled cell passage numbers minimize biological variability .

Q. How are molecular dynamics (MD) simulations applied to refine pharmacokinetic properties?

  • All-atom MD simulations in explicit solvent (e.g., water/octanol) predict logP values for lipophilicity. Free-energy perturbation (FEP) calculations estimate binding free energy changes for modified analogs. Solubility profiles are modeled using COSMO-RS theory .

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